Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate
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Overview
Description
Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate is a complex organic compound with the molecular formula C35H48N4O9 and a molecular weight of 668.794 . This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, amides, and aromatic rings. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of benzyl chloroformate as a protecting group for the amine, followed by coupling with the appropriate amino acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate
- **Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate
Uniqueness
Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6/c1-17(2)22(27-24(31)33-16-19-11-7-4-8-12-19)23(30)26-13-20(28)25-14-21(29)32-15-18-9-5-3-6-10-18/h3-12,17,22H,13-16H2,1-2H3,(H,25,28)(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJYQCKZWFBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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